molecular formula C20H21N3O3 B3995855 N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide

N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide

Cat. No.: B3995855
M. Wt: 351.4 g/mol
InChI Key: CDRUNCDSVAUCHI-UHFFFAOYSA-N
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Description

“N-[4-(aminocarbonyl)phenyl]-1-benzoyl-4-piperidinecarboxamide” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The exact purpose or applications of this compound are not specified in the available resources.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 280.286 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Mechanism of Action

Target of Action

The primary target of 1-Benzoyl-N-(4-Carbamoylphenyl)Piperidine-4-Carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating the signal transmission.

Mode of Action

This compound acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This results in prolonged signal transmission at cholinergic synapses .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway . Under normal circumstances, acetylcholine released into the synaptic cleft is rapidly broken down by AChE, terminating the signal. When AChE is inhibited, acetylcholine persists in the synaptic cleft, leading to continuous stimulation of the postsynaptic neuron .

Pharmacokinetics

Based on its structural similarity to other piperidine derivatives, it is likely to have good bioavailability and to be metabolized by the liver . The compound’s ADME properties would need to be further investigated for a more accurate understanding.

Result of Action

The result of the compound’s action is an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic neurotransmission . This can have various effects depending on the specific location within the nervous system. For example, in the cerebral cortex and hippocampus, it could potentially lead to improvements in memory and cognition .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could potentially affect the compound’s structure and therefore its ability to inhibit AChE. Additionally, the presence of other substances could lead to competitive or non-competitive inhibition, affecting the compound’s efficacy .

Properties

IUPAC Name

1-benzoyl-N-(4-carbamoylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c21-18(24)14-6-8-17(9-7-14)22-19(25)15-10-12-23(13-11-15)20(26)16-4-2-1-3-5-16/h1-9,15H,10-13H2,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRUNCDSVAUCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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